

# 3-Aminoheptan-1-ol: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: 3-Aminoheptan-1-ol

Cat. No.: B15323236

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This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and safety considerations for **3-Aminoheptan-1-ol**, a chiral amino alcohol with potential applications in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals.

## Core Chemical Properties

**3-Aminoheptan-1-ol** is a chiral organic compound containing both an amine and a primary alcohol functional group. The (S)-enantiomer is most commonly cited in chemical supplier databases. Due to a lack of extensive experimental data in peer-reviewed literature, many of the listed properties are predicted or calculated.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>17</sub> NO	Calculated
Molecular Weight	131.22 g/mol	Calculated
CAS Number	1158985-17-1 ((S)-enantiomer)	Chemical Supplier[1]
Appearance	Powder or liquid	Chemical Supplier[2]
Purity	95.0% - 99%	Chemical Supplier[1][2]
Boiling Point	Not experimentally determined	-
Melting Point	Not experimentally determined	-
Density	Not experimentally determined	-
Solubility	Not experimentally determined	-

## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-Aminoheptan-1-ol** are not readily available in published literature, a plausible synthetic pathway can be inferred from patent literature and general organic chemistry principles. A potential precursor for the synthesis of (S)-**3-Aminoheptan-1-ol** is valeraldehyde. General methods for the synthesis of 1,3-amino alcohols often involve multi-step reactions.

A hypothetical, generalized protocol for a related synthesis of a  $\beta$ -amino alcohol is described below. This is not a validated protocol for **3-Aminoheptan-1-ol** and should be adapted and optimized by qualified researchers.

### Hypothetical Synthesis of a $\beta$ -Amino Alcohol

- **Reaction Setup:** A solution of a suitable  $\beta$ -amino acid is suspended in an appropriate solvent (e.g., THF) in a reaction vessel under an inert atmosphere.
- **Reduction:** The vessel is cooled to 0 °C. A reducing agent, such as a borane-tetrahydrofuran complex, is added dropwise over a period of 1 hour.

- **Reaction Progression:** The mixture is stirred at room temperature for a designated time, followed by a period of reflux to drive the reaction to completion.
- **Workup:** Upon completion, the reaction is cooled, and methanol is carefully added to quench the excess reducing agent.
- **Purification:** The mixture is concentrated, and the resulting residue is co-evaporated with methanol to yield the crude product. Further purification by chromatography or distillation would be necessary to obtain the pure amino alcohol.

## Safety and Handling

Specific safety and handling data for **3-Aminoheptan-1-ol** is not available. However, based on the safety data sheets of structurally similar amino alcohols, the following precautions should be considered:

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, eye, and face protection.
- **Handling:** Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
- **Storage:** Store in a well-ventilated place. Keep the container tightly closed and store locked up.
- **In case of exposure:**
  - **Inhalation:** Move the person to fresh air.
  - **Skin Contact:** Wash with plenty of soap and water.
  - **Eye Contact:** Rinse cautiously with water for several minutes.

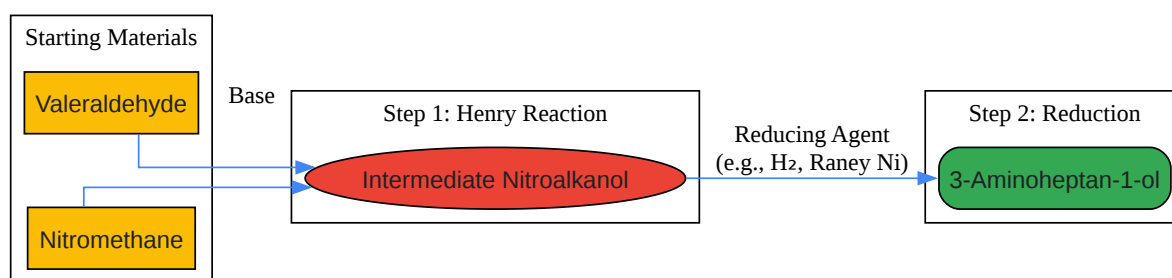
## Potential Signaling Pathways and Biological Activity

There is currently no publicly available information regarding the specific biological activity or associated signaling pathways of **3-Aminoheptan-1-ol**. Its classification as a pharmaceutical

intermediate suggests it is likely used as a building block in the synthesis of more complex, biologically active molecules[2].

## Visualizations

### Proposed Synthetic Workflow for 3-Aminoheptan-1-ol



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Caption: A plausible synthetic route to **3-Aminoheptan-1-ol**.

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## References

- 1. 1,3-amino alcohol synthesis by hydroxylation [organic-chemistry.org]
- 2. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Aminoheptan-1-ol: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15323236#3-aminoheptan-1-ol-chemical-properties]

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